tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate is an organic compound with the molecular formula C24H39NO6. This compound is known for its complex structure, which includes multiple functional groups such as methoxy, carbamate, and amino groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The specific synthetic route and reaction conditions can vary, but typically involve the use of reagents such as tert-butyl chloroformate, methoxypropyl bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction conditions such as temperature, pressure, and pH. The use of automated systems and advanced analytical techniques helps ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and specific catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug development, particularly for its interactions with specific molecular targets.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and derivatives with comparable structures and functional groups. Examples include:
- tert-Butyl N-[(2S,4S)-4-[[4-methoxyphenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate
- tert-Butyl N-[(2S,4S)-4-[[4-methoxy-3-(2-methoxyethoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C26H44N2O7 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H44N2O7/c1-18(2)20(14-19-10-11-22(33-8)23(15-19)34-13-9-12-31-6)16-21(24(29)27-17-32-7)28-25(30)35-26(3,4)5/h10-11,15,18,20-21H,9,12-14,16-17H2,1-8H3,(H,27,29)(H,28,30)/t20-,21-/m0/s1 |
InChI Key |
QZUNFRBXIUVXOY-SFTDATJTSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)NCOC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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